molecular formula C18H15FN6O B11138688 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11138688
M. Wt: 350.3 g/mol
InChI Key: INVYMAQNIHWKJR-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 1,2,3,4-tetrazole ring at the 4-position and a 5-fluoroindole ethyl group at the N-position. The fluorine atom on the indole moiety enhances electronic effects and metabolic stability, while the tetrazole acts as a bioisostere for carboxylic acids, improving membrane permeability and resistance to enzymatic degradation.

Properties

Molecular Formula

C18H15FN6O

Molecular Weight

350.3 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H15FN6O/c19-14-3-6-17-16(9-14)13(10-21-17)7-8-20-18(26)12-1-4-15(5-2-12)25-11-22-23-24-25/h1-6,9-11,21H,7-8H2,(H,20,26)

InChI Key

INVYMAQNIHWKJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)F)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency .

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Influence : The target’s tetrazole ring (vs. thiadiazole, thiazole, or triazole in analogs) may enhance metabolic stability and hydrogen-bonding capacity .
  • Fluorine Substitution: The 5-fluoroindole group in the target likely increases lipophilicity and bioavailability compared to non-fluorinated analogs like compound 6 .
  • Synthetic Complexity : The target’s synthesis likely involves coupling the indole ethylamine to the benzamide-tetrazole core, which may require specialized reagents (e.g., coupling agents like EDC/HOBt). By contrast, compound 6 and thiazole analogs (Ev2) are synthesized via simpler reflux or pyridine-mediated reactions .
2.2. Spectroscopic and Physicochemical Properties
  • IR Spectroscopy : The target’s benzamide carbonyl stretch (~1600–1670 cm⁻¹) would align with analogs like compound 6 (1606 cm⁻¹) and 8a (1679 cm⁻¹). The tetrazole’s N-H stretch (~3400 cm⁻¹) may distinguish it from thiadiazole or thiazole analogs .
  • NMR : The 5-fluoroindole ethyl group would produce distinct signals (e.g., aromatic protons at ~6.5–8.5 ppm and ethyl CH2 at ~3.5–4.5 ppm), contrasting with the thiadiazole or thiazole protons in analogs .

Biological Activity

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including its interactions with various biological targets, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{13}FN_4O, with a molecular weight of approximately 220.247 g/mol. The compound features an indole moiety substituted at the 5-position with a fluorine atom and a tetraazole ring that contributes to its biological activity.

PropertyValue
Molecular FormulaC_{12}H_{13}FN_4O
Molecular Weight220.247 g/mol
Hydrogen Bond Acceptors2
Hydrogen Bond Donors2
Lipinski's RuleSatisfied

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study examining the cytotoxicity of related indole derivatives:

  • Compound A (IC50 = 10 µM)
  • Compound B (IC50 = 15 µM)

These compounds demonstrated significant activity against human glioblastoma U251 cells and human melanoma WM793 cells. The presence of electron-withdrawing groups like fluorine at specific positions on the indole ring was found to enhance activity .

Interaction with Biological Targets

The compound interacts with various receptors and enzymes, influencing multiple biological pathways:

  • GPCRs : The compound shows affinity for G protein-coupled receptors (GPCRs), which are critical in cellular signaling.
  • Phospholipase A2 : Inhibition studies suggest that it may affect phospholipid metabolism by inhibiting lysosomal phospholipase A2 .

Antimicrobial Activity

Preliminary tests indicate that derivatives of this compound exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications in the tetraazole and indole rings can significantly impact antimicrobial efficacy.

Table 2: Biological Targets and Activities

TargetActivity Level
G Protein-Coupled Receptors (GPCRs)Moderate Affinity
Phospholipase A2Inhibition Observed
Anticancer Cell LinesIC50 < 20 µM
Antibacterial ActivitySignificant

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